molecular formula C12H10N2S B066042 2-Methyl-5-(1H-pyrrol-1-yl)benzo[d]thiazole CAS No. 174079-72-2

2-Methyl-5-(1H-pyrrol-1-yl)benzo[d]thiazole

Cat. No.: B066042
CAS No.: 174079-72-2
M. Wt: 214.29 g/mol
InChI Key: FBMZDTXZLFXEBP-UHFFFAOYSA-N
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Description

5-(Pyrrol-1-yl)-2-methylbenzothiazole is an organic compound that belongs to the class of heterocyclic aromatic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyrrol-1-yl)-2-methylbenzothiazole typically involves the cyclization of appropriate precursors. One common method includes the condensation of 2-aminothiophenol with 2-methylpyrrole under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for 5-(Pyrrol-1-yl)-2-methylbenzothiazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-(Pyrrol-1-yl)-2-methylbenzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, nitro compounds, sulfonic acids.

Scientific Research Applications

5-(Pyrrol-1-yl)-2-methylbenzothiazole has been explored for various scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, including as an anti-inflammatory and antitumor agent.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 5-(Pyrrol-1-yl)-2-methylbenzothiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A five-membered nitrogen-containing heterocycle with diverse biological activities.

    Benzothiazole: A heterocyclic compound with applications in medicinal chemistry and materials science.

    Pyrrolopyrazine: A compound with a fused pyrrole and pyrazine ring, known for its biological activities.

Uniqueness

5-(Pyrrol-1-yl)-2-methylbenzothiazole is unique due to its fused benzothiazole and pyrrole rings, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable scaffold for drug discovery and materials science.

Properties

CAS No.

174079-72-2

Molecular Formula

C12H10N2S

Molecular Weight

214.29 g/mol

IUPAC Name

2-methyl-5-pyrrol-1-yl-1,3-benzothiazole

InChI

InChI=1S/C12H10N2S/c1-9-13-11-8-10(4-5-12(11)15-9)14-6-2-3-7-14/h2-8H,1H3

InChI Key

FBMZDTXZLFXEBP-UHFFFAOYSA-N

SMILES

CC1=NC2=C(S1)C=CC(=C2)N3C=CC=C3

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)N3C=CC=C3

Synonyms

Benzothiazole, 2-methyl-5-(1H-pyrrol-1-yl)- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Amino-2-methylbenzothiazole (30.0 g, 0.203 mol) and 2,5-dimethoxytetrahydrofuran (27.0 g, 0.204 mol) were combined with 90 mL of acetic acid and the solution was heated at reflux for 1 hr. The mixture was evaporated to a dark slurry and purified by column chromatography. This afforded 16.3 g (39% yield) of product, m.p. 91-96° C.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
solvent
Reaction Step Three
Yield
39%

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